1-(4-chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Overview
Description
1-(4-Chlorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (4CP-PDI) is a heterocyclic organic compound belonging to the class of imidazoles. It is a highly versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 4CP-PDI has been used as a starting material in the synthesis of various compounds, including drugs, agrochemicals, and other active pharmaceutical ingredients. In addition, 4CP-PDI has been used to study the mechanism of action of various compounds, as well as to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and structurally analyzed, revealing its triclinic crystal structure and the planar orientation of its rings (Sharma et al., 2017).
- Another study synthesized a variant of this compound and examined its crystal structure, noting the planar conformation of the imidazole ring and the absence of classic hydrogen bonds (Saberi et al., 2009).
Molecular Properties and Interactions
- The mass spectrometry of substituted derivatives of this compound has been explored, highlighting the influence of alkyl or phenyl N-substituents on the fragmentation pattern (Cert & Péerez-Lanzac, 1987).
- In another study, the molecular conformation of a related compound showed a unique weathercock-type structure, with phenyl rings nearly perpendicular to the imidazole ring (Song & Shin, 1998).
Biological and Chemical Applications
- The compound has been studied for its potential as a corrosion inhibitor for carbon steel in acidic media. It was found to act as a mixed-type inhibitor, with its adsorption on metal surfaces following the Langmuir adsorption isotherm (Duran et al., 2021).
- There's research on its application in spectroscopic, quantum chemical calculations, and molecular docking, highlighting its antimicrobial activity and the analysis of non-covalent interactions (Viji et al., 2020).
Mechanism of Action
- By blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons and increases signaling of other neurotransmitters .
- It binds to the antagonist binding site within the transmembrane core of the H3 receptor, modulating histamine signaling .
- The downstream effects involve improved wakefulness and reduced sleepiness in patients with narcolepsy .
- Reduction in excessive daytime sleepiness (EDS) and improvement in cataplexy symptoms have been observed in patients with narcolepsy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Pitolisant is administered orally (commonly marketed as Wakix). It has a chemical formula of C17H26ClNO. Specific metabolic pathways are not well-documented. Details on excretion are limited. Pitolisant’s pharmacokinetics influence its efficacy and safety .
Result of Action
Action Environment
properties
IUPAC Name |
3-(4-chlorophenyl)-4-phenyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMKAFWOKCTUNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180557 | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136802-78-3 | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136802-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-phenyl-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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